N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide
Overview
Description
N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Anticancer Activity
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound closely related to N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide, is an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, leading to cancer cell proliferation blockage, histone acetylation, cell-cycle arrest, and apoptosis. Its significant antitumor activity in vivo has led to clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).
2. Antioxidant Properties
A study on the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-Aminophenyl)-2-hydroxybenzamide, emphasizes their capacity as powerful antioxidants. These compounds scavenge free radicals, and understanding their electrochemical oxidation mechanisms is crucial in elucidating their antioxidant properties (Jovanović et al., 2020).
3. Antimicrobial Agents
A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives demonstrated broad-spectrum antibacterial and antifungal activities. This includes activity against various microorganisms like Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, etc., highlighting the antimicrobial potential of this compound analogs (Ertan et al., 2007).
4. Anticonvulsant Activity
Derivatives of 4-Amino-N-(2-ethylphenyl)benzamide, similar in structure to this compound, have been synthesized and evaluated in anticonvulsant models. They exhibited significant effectiveness against maximal electroshock-induced seizures, surpassing the efficacy of phenytoin in some cases (Lambert et al., 1995).
5. Structure and Antioxidant Activity Analysis
The structure and antioxidant activity of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, were analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations. The study provides insight into the structural features contributing to the antioxidant properties of similar benzamide compounds (Demir et al., 2015).
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2-ethoxyethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-11-12-22-16-6-4-3-5-15(16)17(20)19-14-9-7-13(18)8-10-14/h3-10H,2,11-12,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGNJWOGKFCQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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